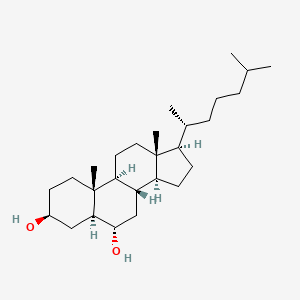
6alfa-Hidroxicolestanol
Descripción general
Descripción
6α-hydroxy Cholesterol is an oxysterol that increases superoxide anion production in SK-N-BE cells when used at concentrations of 50 and 100 μM.
6alpha-hydroxycholestanol is a sterol that is cholestanol in which the hydrogen at the 6alpha position has been replaced by a hydroxy group. It is a 3beta-hydroxy steroid, a 6alpha-hydroxy steroid, a diol and a sterol.
Aplicaciones Científicas De Investigación
Investigación Biológica
El 6alfa-Hidroxicolestanol es una molécula de esterol que se ha utilizado en la investigación biológica para estudiar la composición y función de la membrana celular. Sirve como un compuesto modelo para comprender el papel de los esteroles en procesos celulares como la fluidez y permeabilidad de la membrana .
Medicina
En la investigación médica, el this compound se ha identificado como un oxiesterol que puede aumentar la producción de aniones superóxido en ciertos tipos de células . Esta propiedad es significativa para estudiar las condiciones relacionadas con el estrés oxidativo y podría conducir a conocimientos sobre el desarrollo de nuevas estrategias terapéuticas.
Ciencia Ambiental
La estabilidad y las características estructurales del compuesto lo convierten en un candidato para estudios ambientales, particularmente en la comprensión de la biodegradación de los compuestos de esterol. Puede servir como un trazador o un estándar en métodos analíticos para detectar y cuantificar los productos de descomposición de los esteroles en muestras ambientales .
Aplicaciones Industriales
Si bien las aplicaciones industriales específicas del this compound no se informan ampliamente, los esteroles, en general, se utilizan en la síntesis de productos químicos de valor comercial, incluidos ciertos productos farmacéuticos y polímeros especiales. Su estructura podría inspirar el diseño de nuevos materiales con propiedades mejoradas .
Química Analítica
En química analítica, el this compound se puede utilizar como un compuesto de referencia para el análisis cromatográfico. Su estructura y propiedades bien definidas permiten la calibración de instrumentos y el desarrollo de métodos analíticos para el análisis de esteroles .
Investigación en Bioquímica
El this compound desempeña un papel en la investigación en bioquímica, particularmente en el estudio del metabolismo lipídico y la biosíntesis de esteroides. Se utiliza para investigar las vías enzimáticas involucradas en el metabolismo de los esteroles y la regulación de estas vías .
Farmacología
La investigación en farmacología utiliza el this compound para explorar sus posibles efectos sobre la síntesis de ácidos biliares y sus implicaciones para la función hepática y el metabolismo del colesterol. Sirve como una herramienta para comprender la farmacodinamia de los medicamentos basados en esteroles .
Neurociencia
Aunque las aplicaciones directas en neurociencia no están ampliamente documentadas, los esteroles como el this compound son cruciales para la salud del cerebro, influyendo en la señalización celular y la fluidez de la membrana. Son esenciales para estudiar enfermedades neurodegenerativas y el desarrollo de agentes neuroprotectores .
Mecanismo De Acción
Target of Action
6alpha-Hydroxycholestanol is a sterol that primarily targets the HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids .
Mode of Action
The compound interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition leads to a decrease in the synthesis of cholesterol, thereby reducing the levels of cholesterol in the body .
Biochemical Pathways
The primary biochemical pathway affected by 6alpha-Hydroxycholestanol is the mevalonate pathway . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, leading to reduced production of cholesterol and other isoprenoids . The downstream effects of this disruption include a decrease in the levels of low-density lipoprotein (LDL) cholesterol, which is often referred to as “bad cholesterol” due to its association with cardiovascular diseases .
Result of Action
The primary result of 6alpha-Hydroxycholestanol’s action is a reduction in the levels of LDL cholesterol . This can lead to a decreased risk of developing atherosclerosis and other cardiovascular diseases, which are often associated with high levels of LDL cholesterol .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6alpha-Hydroxycholestanol plays a crucial role in biochemical reactions, particularly in the metabolism of sterols. It interacts with several enzymes, including hydroxysteroid dehydrogenases, which are involved in the oxidation and reduction of hydroxysteroids . These interactions are essential for maintaining the balance of sterol intermediates in the body. Additionally, 6alpha-Hydroxycholestanol can bind to specific proteins, influencing their function and stability .
Cellular Effects
6alpha-Hydroxycholestanol has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, particularly those involved in lipid metabolism and inflammation . By influencing gene expression, 6alpha-Hydroxycholestanol can alter the production of key enzymes and proteins, thereby affecting cellular metabolism . This compound also impacts cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 6alpha-Hydroxycholestanol involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical pathway . For instance, 6alpha-Hydroxycholestanol can inhibit the activity of certain hydroxysteroid dehydrogenases, leading to changes in the levels of sterol intermediates . Additionally, it can influence gene expression by interacting with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6alpha-Hydroxycholestanol can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 6alpha-Hydroxycholestanol can have sustained effects on cellular function, particularly in in vitro models . These effects include alterations in lipid metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 6alpha-Hydroxycholestanol vary with different dosages in animal models. At low doses, it can positively influence lipid metabolism and reduce inflammation . At high doses, 6alpha-Hydroxycholestanol can exhibit toxic effects, including liver damage and disruptions in endocrine function . Threshold effects have been observed, where specific dosages lead to significant changes in metabolic pathways .
Metabolic Pathways
6alpha-Hydroxycholestanol is involved in several metabolic pathways, particularly those related to sterol metabolism . It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 oxidases, which are crucial for the conversion of sterols into bile acids and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 6alpha-Hydroxycholestanol is transported and distributed through specific transporters and binding proteins . These include sterol carrier proteins and lipoproteins, which facilitate its movement across cellular membranes . The localization and accumulation of 6alpha-Hydroxycholestanol can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
6alpha-Hydroxycholestanol is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of 6alpha-Hydroxycholestanol is essential for its function, as it allows for precise interactions with enzymes and other biomolecules involved in sterol metabolism .
Propiedades
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWTYEQRXYIMND-XNZKQLDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



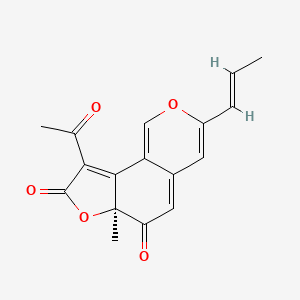
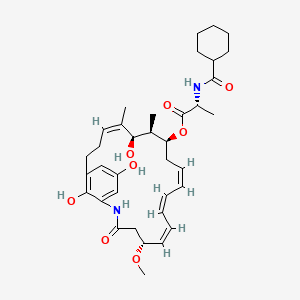
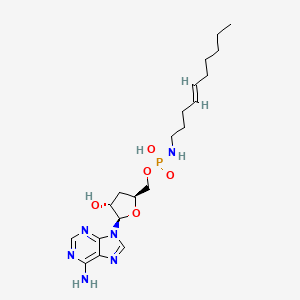
![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)
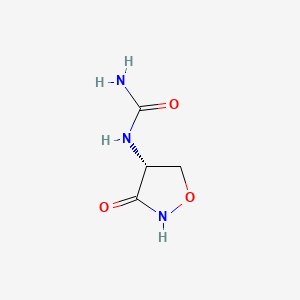
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)

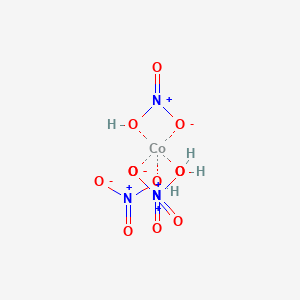
![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
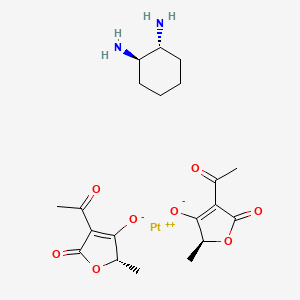
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
